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Compound of Interest

Compound Name: Cyclotetradecane

Cat. No.: B1198814 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for

cyclotetradecane (C₁₄H₂₈), a saturated cycloalkane. This document is intended for

researchers, scientists, and professionals in drug development and related fields who require

detailed spectral information and analytical protocols for this compound. The data presented

includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for cyclotetradecane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high flexibility and multiple conformations of the cyclotetradecane ring in solution,

the protons experience a very similar average chemical environment. This results in a single,

sharp peak in the ¹H NMR spectrum. As experimental data for the ¹H NMR spectrum of

cyclotetradecane is not readily available in public databases, a predicted spectrum is

presented below.

Predicted Chemical Shift (δ)

in ppm
Multiplicity Assignment

~1.44 Singlet -CH₂- (all 28 protons)
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Note: This is a predicted spectrum. The exact chemical shift can vary depending on the solvent

and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Similar to the protons, the carbon atoms in the cyclotetradecane ring are chemically

equivalent under standard NMR conditions, leading to a single resonance in the ¹³C NMR

spectrum.

Chemical Shift (δ) in ppm Solvent Reference

27.1 Benzene-d6
H. Fritz, E. Logemann, Chem.

Ber. 109, 1258 (1976)

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of cyclotetradecane is characterized by strong C-H stretching and

bending vibrations, typical for alkanes.

Frequency (cm⁻¹) Intensity Vibrational Mode

2932 Strong C-H Asymmetric Stretch

2859 Strong C-H Symmetric Stretch

1466 Medium -CH₂- Scissoring (Bending)

Data sourced from the NIST/EPA Gas-Phase Infrared Database.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of cyclotetradecane shows a molecular ion peak

and a characteristic fragmentation pattern for a cycloalkane.
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m/z Relative Intensity (%) Assignment

196 15 [M]⁺ (Molecular Ion)

97 40 [C₇H₁₃]⁺

83 65 [C₆H₁₁]⁺

69 85 [C₅H₉]⁺

55 100 [C₄H₇]⁺ (Base Peak)

41 80 [C₃H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center.

Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of cyclotetradecane is prepared by dissolving approximately

5-10 mg of the solid compound in a deuterated solvent (e.g., chloroform-d, benzene-d6) in a

standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0.00 ppm).

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans are typically sufficient due to the single peak.

Relaxation Delay: 1-2 seconds.
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Acquisition Time: 2-4 seconds.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected.

¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer equipped with a carbon probe.

Parameters:

Pulse Sequence: Standard proton-decoupled pulse sequence.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is typically required.

Relaxation Delay: 2-5 seconds.

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation and

subsequent corrections.

Infrared (IR) Spectroscopy
Gas-Phase IR:

Sample Preparation: A small amount of solid cyclotetradecane is placed in a gas cell, which

is then heated to vaporize the sample.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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Data Processing: The interferogram is Fourier transformed to produce the final spectrum. A

background spectrum of the empty gas cell is subtracted.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: The sample is introduced into the ion source, typically via a gas

chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution of

cyclotetradecane in a volatile solvent is injected.

Instrument: A mass spectrometer equipped with an electron ionization source.

Parameters:

Ionization Energy: Standard 70 eV.

Mass Range: m/z 40-300.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the

major fragment ions.

Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

analysis of cyclotetradecane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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